3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound notable for its potential applications in medicinal chemistry and agricultural science. This compound features a thiadiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals and agrochemicals.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structure. It is classified as a pyridine derivative, which is significant in organic synthesis and medicinal chemistry.
The synthesis of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine typically involves multi-step reactions that include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed to purify intermediates and final products .
The molecular formula for 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is C15H17N5OS. Its structure comprises:
The compound has a molecular weight of approximately 315.3934 g/mol. Its structural representation can be derived from its SMILES notation: N#Cc1ccnc(c1)OCC1CCCN(C1)c1snc(n1)C
.
The compound can participate in various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound often require specific conditions such as inert atmospheres or controlled temperatures to prevent degradation or unwanted side reactions .
The mechanism of action for 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine largely depends on its biological targets. Compounds containing thiadiazole and piperidine moieties have been shown to interact with various enzymes and receptors:
Studies suggest that similar compounds exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial properties .
The compound is typically found as a solid at room temperature. Specific physical properties such as melting point and solubility may vary based on purity and synthesis method.
Key chemical properties include:
Relevant data can be obtained from suppliers who provide detailed material safety data sheets .
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has potential applications in:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8